molecular formula C10H6BrNO3 B12972437 4-Bromo-8-hydroxyquinoline-2-carboxylic acid

4-Bromo-8-hydroxyquinoline-2-carboxylic acid

Cat. No.: B12972437
M. Wt: 268.06 g/mol
InChI Key: NTGJCTLALNXSRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-8-hydroxyquinoline-2-carboxylic acid is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound is characterized by the presence of a bromine atom at the 4th position, a hydroxyl group at the 8th position, and a carboxylic acid group at the 2nd position on the quinoline ring. The molecular formula is C10H6BrNO3, and it has a molecular weight of 268.06 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-8-hydroxyquinoline-2-carboxylic acid typically involves the bromination of 8-hydroxyquinoline-2-carboxylic acid. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

the general approach would involve large-scale bromination reactions using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-8-hydroxyquinoline-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation Reactions: Products include quinoline ketones.

    Reduction Reactions: Products include quinoline alkanes

Scientific Research Applications

4-Bromo-8-hydroxyquinoline-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-8-hydroxyquinoline-2-carboxylic acid involves its ability to chelate metal ions. This chelation disrupts metal-dependent biological processes, which can lead to antimicrobial and anticancer effects. The compound can also interact with various enzymes and proteins, inhibiting their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-8-hydroxyquinoline-2-carboxylic acid is unique due to the combination of the bromine, hydroxyl, and carboxylic acid groups, which provide it with distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H6BrNO3

Molecular Weight

268.06 g/mol

IUPAC Name

4-bromo-8-hydroxyquinoline-2-carboxylic acid

InChI

InChI=1S/C10H6BrNO3/c11-6-4-7(10(14)15)12-9-5(6)2-1-3-8(9)13/h1-4,13H,(H,14,15)

InChI Key

NTGJCTLALNXSRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.